molecular formula C14H10BrF3O2 B13090145 1-(Bromomethyl)-4-(4-(trifluoromethoxy)phenoxy)benzene

1-(Bromomethyl)-4-(4-(trifluoromethoxy)phenoxy)benzene

Cat. No.: B13090145
M. Wt: 347.13 g/mol
InChI Key: ZGIMOBGJMFVPDK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(4-(trifluoromethoxy)phenoxy)benzene is an organic compound that features a bromomethyl group and a trifluoromethoxyphenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-4-(4-(trifluoromethoxy)phenoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)phenol and 1-bromo-4-methylbenzene.

    Etherification: The first step involves the etherification of 4-(trifluoromethoxy)phenol with 1-bromo-4-methylbenzene in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Bromination: The resulting intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromomethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-(4-(trifluoromethoxy)phenoxy)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, ethers, or thioethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: The compound may be utilized in the development of advanced materials, such as polymers and coatings, with unique properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(4-(trifluoromethoxy)phenoxy)benzene would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-4-(4-(trifluoromethoxy)phenoxy)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-4-(4-methoxyphenoxy)benzene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

1-(Bromomethyl)-4-(4-(trifluoromethoxy)phenoxy)benzene is unique due to the presence of both the bromomethyl and trifluoromethoxy groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H10BrF3O2

Molecular Weight

347.13 g/mol

IUPAC Name

1-(bromomethyl)-4-[4-(trifluoromethoxy)phenoxy]benzene

InChI

InChI=1S/C14H10BrF3O2/c15-9-10-1-3-11(4-2-10)19-12-5-7-13(8-6-12)20-14(16,17)18/h1-8H,9H2

InChI Key

ZGIMOBGJMFVPDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)OC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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